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Compound of Interest

Compound Name: Dihydrokalafungin

Cat. No.: B1196522

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokalafungin is a naturally occurring benzoisochromanequinone, a class of polyketide
antibiotics produced by various Streptomyces species. It serves as a crucial intermediate in the
biosynthesis of more complex antibiotics, notably actinorhodin. This technical guide provides a
comprehensive overview of Dihydrokalafungin, detailing its chemical properties, biosynthetic
pathway, and known biological activities, with a focus on its antibacterial and potential
anticancer mechanisms.

Chemical and Physical Data

The fundamental chemical and physical properties of Dihydrokalafungin are summarized in
the table below for easy reference.
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Property Value Source
CAS Number 98392-26-8 [1]
Molecular Formula C16H1406 [2]
Molecular Weight 302.28 g/mol [11[2]
Appearance Solid (Light yellow to yellow) [1]

2-[(1R,3S)-9-hydroxy-1-methyl-
5,10-dioxo-3,4-dihydro-1H-

benzo[glisochromen-3-yl]acetic

IUPAC Name

acid

Biosynthesis of Dihydrokalafungin

Dihydrokalafungin is a key intermediate in the biosynthetic pathway of actinorhodin in
Streptomyces coelicolor. The pathway begins with the assembly of a polyketide backbone by a
type Il polyketide synthase. Subsequent enzymatic modifications, including cyclization and
aromatization, lead to the formation of the three-ring intermediate (S)-DNPA. (S)-DNPA is then
converted to 6-deoxydihydrokalafungin (DDHK), which is the direct precursor to
Dihydrokalafungin. The final step in the formation of Dihydrokalafungin is the C-6
hydroxylation of DDHK, a reaction catalyzed by a two-component flavin-dependent
monooxygenase system, ActVA-ORF5/ActVB.

Hydroxylation
ActVA-ORF5/ActVB]

Tailoring enzymes
e.g., ActVI-1, ActVI-3]

:) actl operon 1on 6-Deoxydihydrokalafungin
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Biosynthetic pathway leading to Dihydrokalafungin.

Experimental Protocols
Isolation of Dihydrokalafungin from Streptomyces sp.

While a specific, detailed protocol for the isolation of Dihydrokalafungin was not found in the
reviewed literature, a general methodology for the extraction of similar polyketide antibiotics
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from Streptomyces fermentation broths can be outlined. This generalized protocol is based on
common techniques used for isolating secondary metabolites from actinomycetes.

1. Fermentation:

¢ Inoculate a suitable production medium (e.g., R5A medium) with a spore suspension of a
Dihydrokalafungin-producing Streptomyces strain.

¢ Incubate the culture under optimal conditions (e.g., 28-30°C, 200-250 rpm) for a period
determined by time-course analysis of production (typically 5-10 days).

2. Extraction:

o Separate the mycelium from the culture broth by centrifugation or filtration.

o Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate or
chloroform.

o Extract the mycelial cake with a polar organic solvent like acetone or methanol, followed by
evaporation of the solvent and re-extraction of the aqueous residue with ethyl acetate.

o Combine the organic extracts and evaporate to dryness under reduced pressure to obtain
the crude extract.

3. Purification:

e Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a
non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or
methanol).

» Monitor the fractions by thin-layer chromatography (TLC) for the presence of the target
compound.

o Pool the fractions containing Dihydrokalafungin and further purify using preparative high-
performance liquid chromatography (HPLC).

4. HPLC Analysis:
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e Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 pm).

» Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is often effective for
separating pyranonaphthoquinones. A typical gradient might start at a lower methanol
concentration and increase over time.

¢ Flow Rate: 1.0 mL/min.

o Detection: UV-Vis detector at a wavelength of 254 nm or a diode array detector to obtain the
full UV spectrum.

o Standard: A purified and characterized standard of Dihydrokalafungin is required for
accurate quantification.

Total Synthesis of Dihydrokalafungin Precursor (6-
Deoxydihydrokalafungin)

A detailed protocol for the total synthesis of Dihydrokalafungin itself is not readily available in
the literature. However, a multi-step synthesis for its direct precursor, 6-
deoxydihydrokalafungin (DDHK), has been described. The key steps involve the construction
of the benzoisochromane skeleton via a Staunton-Weinreb annulation, followed by
diastereoselective reduction to establish the desired stereochemistry.

Biological Activity and Mechanism of Action
Antibacterial Activity

Dihydrokalafungin belongs to the benzoisochromanequinone class of antibiotics, which are
known to possess antibacterial properties. While specific studies on the antibacterial
mechanism of Dihydrokalafungin are limited, the proposed mechanism for related quinone-
containing antibiotics involves the disruption of the bacterial cell membrane. This can lead to
increased membrane permeability, dissipation of the proton motive force, and ultimately, cell
death. Some quinones are also known to generate reactive oxygen species (ROS), which can
cause damage to cellular components such as DNA, proteins, and lipids.

Anticancer Activity and the PISBK/Akt/mTOR Signaling
Pathway
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Several pyranonaphthoquinones, structurally related to Dihydrokalafungin, have
demonstrated potent anticancer activity. A key mechanism underlying this activity is the
inhibition of the serine-threonine kinase Akt (also known as protein kinase B). The
PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival,
and metabolism, and its aberrant activation is a hallmark of many cancers.

Pyranonaphthoquinones have been shown to be selective inhibitors of Akt. The proposed
mechanism involves a bioreductive alkylation of cysteine residues within the activation loop of
Akt, leading to the inhibition of its kinase activity. By inhibiting Akt, these compounds can block
downstream signaling, leading to the suppression of cell proliferation and the induction of
apoptosis in cancer cells.
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Inhibition of the PISK/Akt/mTOR signaling pathway by pyranonaphthoquinones.
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Conclusion

Dihydrokalafungin is a significant natural product, not only as a key intermediate in the
biosynthesis of complex antibiotics but also as a member of a class of compounds with
interesting biological activities. Its role as a precursor in antibiotic synthesis makes its
biosynthetic pathway a target for metabolic engineering to produce novel antibiotic derivatives.
Furthermore, the demonstrated anticancer activity of related pyranonaphthoquinones through
the inhibition of the PI3K/Akt/mTOR pathway highlights the potential of Dihydrokalafungin and
its analogs as scaffolds for the development of novel therapeutic agents. Further research is
warranted to fully elucidate the specific antibacterial mechanism of Dihydrokalafungin and to
explore its potential as an anticancer agent in more detail.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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